4-Bromopiridina

Descripción general

Descripción

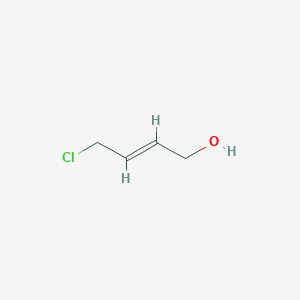

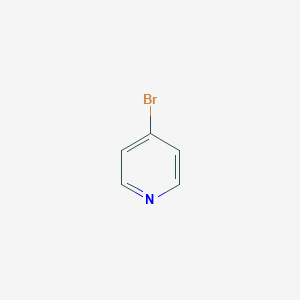

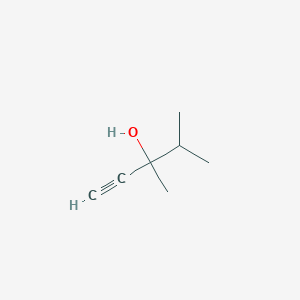

4-Bromopyridine, also known as 4-bromopyridinium, is an organobromine compound with the molecular formula C5H5BrN. It is an aromatic heterocyclic compound, consisting of a five-membered ring of one carbon, two nitrogen, and two bromine atoms. 4-Bromopyridine is a colorless liquid, with a pungent odor. It is soluble in water, alcohol, and most organic solvents. 4-Bromopyridine has a wide range of applications in the chemical, pharmaceutical and agrochemical industries, due to its unique properties.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Bipiridina

4-Bromopiridina se usa como material de partida o precursor para la síntesis de bipiridina y compuestos relacionados . Estos compuestos son sustancias valiosas que se utilizan en diversas aplicaciones, como moléculas biológicamente activas, ligandos para catalizadores, fotosensibilizadores, viologenios y arquitecturas supramoleculares .

Catálisis de Metales de Transición

Las bipiridinas y sus derivados, que se pueden sintetizar a partir de this compound, se utilizan ampliamente como ligandos en la catálisis de metales de transición . Juegan un papel crucial en muchas reacciones catalíticas, incluyendo el acoplamiento de Suzuki, Negishi y Stille .

Fotosensibilizadores

Las bipiridinas y sus derivados también se utilizan como fotosensibilizadores . Los fotosensibilizadores son sustancias que promueven reacciones fotoquímicas tras la absorción de luz, lo que los hace útiles en una variedad de aplicaciones científicas e industriales.

Viologenios

Los viologenios son una familia de compuestos que se derivan de la 4,4’-bipiridina . This compound se puede utilizar para sintetizar estos compuestos, que tienen aplicaciones en áreas como dispositivos electrocrómicos, herbicidas y electrónica molecular .

Estructuras Supramoleculares

Los compuestos derivados de this compound se utilizan en la construcción de estructuras supramoleculares . Estas estructuras tienen aplicaciones potenciales en áreas como la nanotecnología, la ciencia de los materiales y la administración de fármacos .

Aplicaciones Farmacológicas

El acoplamiento cruzado descarboxilativo de carboxilatos de 3-piridilo y 4-piridilo con bromuros de arilo permite la síntesis de 3- o 4-aripiridinas, que son de interés para las aplicaciones farmacológicas

Mecanismo De Acción

Target of Action

4-Bromopyridine is a simple organic compound that primarily targets organometallic reagents . It is often used in the synthesis of more complex organic structures, particularly in the field of organometallic chemistry .

Mode of Action

The compound interacts with its targets through a process known as metalation . For instance, 4-Bromopyridine can be readily generated from 4-fluoro-, 4-chloro- and 4-bromopyridine with n-butyllithium or LIDA in DEE or THF at dry ice temperatures . Upon warming, these species lose lithium halide .

Biochemical Pathways

4-Bromopyridine is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for the synthesis of biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Result of Action

The primary result of 4-Bromopyridine’s action is the formation of new organic structures through metalation and cross-coupling reactions . For example, it can be used to synthesize 2,4’-bipyridine .

Action Environment

The action of 4-Bromopyridine is influenced by several environmental factors. For instance, the temperature plays a crucial role in its reactions. The compound is generated at dry ice temperatures and then loses lithium halide upon warming . Additionally, the choice of solvent (DEE or THF) can also impact the reaction .

Safety and Hazards

Propiedades

IUPAC Name |

4-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN/c6-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDGZUDFPKIYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061520 | |

| Record name | 4-Bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1120-87-2 | |

| Record name | 4-Bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Bromopyridine?

A1: 4-Bromopyridine has the molecular formula C5H4BrN and a molecular weight of 158.00 g/mol.

Q2: What are the key spectroscopic features of 4-Bromopyridine?

A2: 4-Bromopyridine can be characterized using various spectroscopic methods. These include 1H NMR, 13C NMR, IR, and UV-Vis spectroscopy. Detailed spectral data can be found in relevant scientific literature.

Q3: Is 4-Bromopyridine stable under ambient conditions?

A3: 4-Bromopyridine is known to be unstable under ambient conditions due to its reactivity. [] Therefore, it is often commercially available and stored as its hydrochloride salt for enhanced stability.

Q4: How can the hydrochloride salt of 4-Bromopyridine be utilized in organic reactions?

A4: The hydrochloride salt can be readily converted to 4-Bromopyridine using a basic aqueous solution followed by a drying step. [] This free base form is then ready for subsequent organic reactions.

Q5: Can the conversion of 4-Bromopyridine hydrochloride to its free base form be streamlined?

A5: Yes, a recent study has demonstrated a one-flow operation to simplify this process. [] This method integrates desalting, aqueous layer separation, and a halogen-lithium exchange reaction into a single, rapid flow process, achieving higher yields compared to conventional methods.

Q6: What synthetic transformations can 4-Bromopyridine undergo?

A6: The bromine atom in 4-Bromopyridine acts as a useful handle for various transformations including:

- Nucleophilic Substitution: Reaction with nucleophiles like amines, alkoxides, and thiols. [, , , , ]

- Metal-Halogen Exchange: Formation of organometallic reagents for subsequent reactions with electrophiles. [, , ]

- Transition Metal-Catalyzed Coupling Reactions: Participation in Suzuki, Sonogashira, and other cross-coupling reactions. [, , , , ]

Q7: Can 4-Bromopyridine be used to construct more complex heterocyclic systems?

A7: Yes, it serves as a starting material in the synthesis of various heterocycles. For instance, it is used to prepare canthin-4-ones via a multi-step sequence involving ring construction. [] It is also used in the synthesis of isocanthin-4-ones through a similar approach. []

Q8: Are there any regioselective reactions possible with 4-Bromopyridine?

A8: Yes, directed lithiation of 4-Bromopyridine provides access to 3-substituted derivatives. [] This strategy allows for the preparation of diverse 3,4-disubstituted and 3,4,5-trisubstituted pyridines. []

Q9: Can 4-Bromopyridine be used as a building block in coordination polymers?

A9: Yes, 4-Bromopyridine is widely employed as a ligand in the construction of coordination polymers. Examples include:

- Chiral Networks: Its use with octacyanidotungstate anions leads to chiral 3D networks with interesting magnetic properties. []

- 2D Coordination Polymers: Formation of 2D sheets with copper(II) and zinc(II) salts, exhibiting halogen bonding interactions. []

Q10: Does 4-Bromopyridine participate in the formation of conjugated polymers?

A10: Yes, 4-Bromopyridine undergoes self-condensation to yield poly(4-bromopyridine), a conjugated polymer with complex structure and interesting electronic properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)